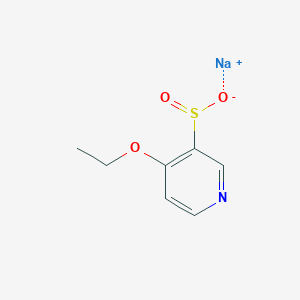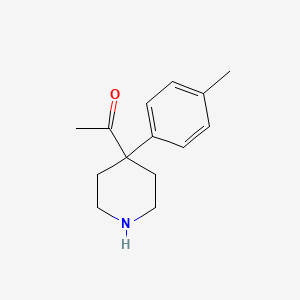
1-(4-(p-Tolyl)piperidin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(p-Tolyl)piperidin-4-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is characterized by the presence of a p-tolyl group attached to the piperidine ring, which is further connected to an ethanone group. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Métodos De Preparación
The synthesis of 1-(4-(p-Tolyl)piperidin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of p-tolylmagnesium bromide with 4-piperidone under controlled conditions to yield the desired product. Another approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of p-tolylboronic acid with 4-bromopiperidine in the presence of a palladium catalyst to form the target compound.
Industrial production methods often utilize one-pot, solvent-free, and catalyst-free synthesis techniques under microwave irradiation. This approach offers significant improvements in terms of reaction time, yield, and environmental impact .
Análisis De Reacciones Químicas
1-(4-(p-Tolyl)piperidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
These reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Aplicaciones Científicas De Investigación
1-(4-(p-Tolyl)piperidin-4-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various complex molecules and pharmaceuticals.
Biology: It serves as a precursor in the development of biologically active compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(4-(p-Tolyl)piperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to act as antagonists for certain receptors, such as the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells . The compound’s structure allows it to form strong interactions with these receptors, thereby inhibiting their function and exerting its biological effects.
Comparación Con Compuestos Similares
1-(4-(p-Tolyl)piperidin-4-yl)ethanone can be compared with other similar piperidine derivatives, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
These compounds share a similar piperidine core structure but differ in their substituents, which can significantly impact their biological activity and applications
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
1-[4-(4-methylphenyl)piperidin-4-yl]ethanone |
InChI |
InChI=1S/C14H19NO/c1-11-3-5-13(6-4-11)14(12(2)16)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3 |
Clave InChI |
QSNLRGHNXOYCBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CCNCC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
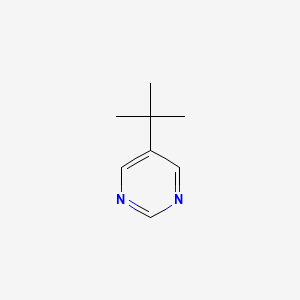
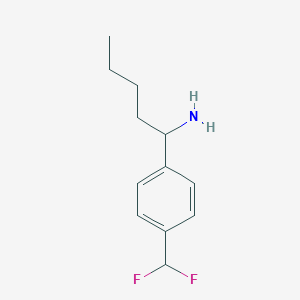
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
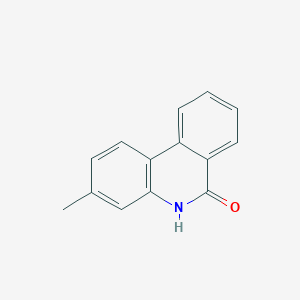
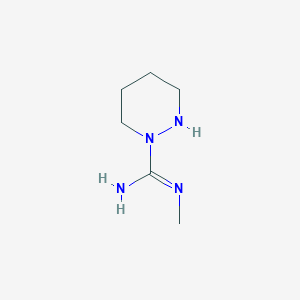

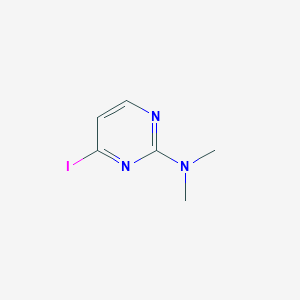
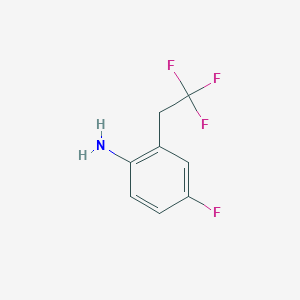
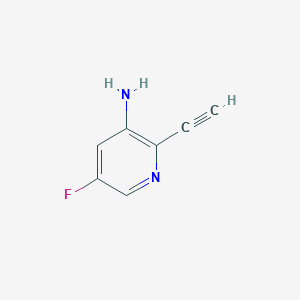
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
